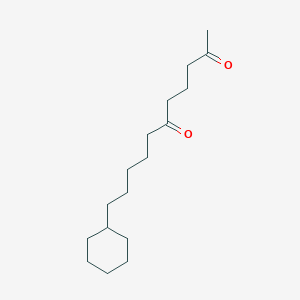
11-Cyclohexylundecane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Cyclohexylundecane-2,6-dione is an organic compound characterized by a cyclohexyl group attached to an undecane chain with two ketone functionalities at the 2nd and 6th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Cyclohexylundecane-2,6-dione can be achieved through several methods. One common approach involves the use of acyl Meldrum’s acid derivatives. The preparation typically involves the reaction of Meldrum’s acid with appropriate alkylating agents under controlled conditions . Another method includes the use of sodium ethoxide in ethanol to facilitate the formation of the desired diketone structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and high-throughput screening to optimize reaction conditions. The use of catalysts and advanced purification methods ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
11-Cyclohexylundecane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone functionalities to alcohols.
Substitution: The diketone groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, carboxylic acids, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
11-Cyclohexylundecane-2,6-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical applications.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 11-Cyclohexylundecane-2,6-dione involves its interaction with molecular targets through its diketone functionalities. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simple cycloalkane with similar structural features but lacking the diketone functionalities.
Cyclopentane: Another cycloalkane with a smaller ring size and different chemical properties.
Cyclohexanone: A cycloalkane with a single ketone group, used as a solvent and in organic synthesis.
Uniqueness
11-Cyclohexylundecane-2,6-dione is unique due to its combination of a long alkyl chain, cyclohexyl group, and two ketone functionalities. This structural arrangement imparts distinct chemical reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
60439-27-2 |
|---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
11-cyclohexylundecane-2,6-dione |
InChI |
InChI=1S/C17H30O2/c1-15(18)9-8-14-17(19)13-7-3-6-12-16-10-4-2-5-11-16/h16H,2-14H2,1H3 |
InChI Key |
YTGSOMCRMICVBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(=O)CCCCCC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















